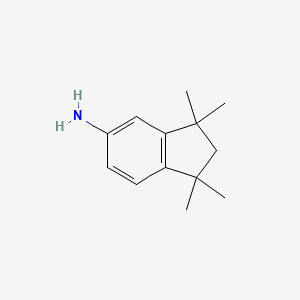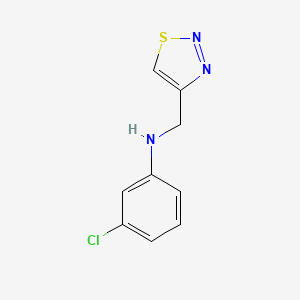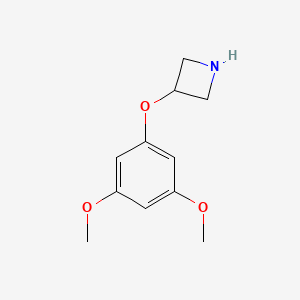
2-((Thiazol-5-ylmethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 2-chloro-1-(thiazol-5-yl)ethanone with an amine, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((Thiazol-5-ylmethyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-((Thiazol-5-ylmethyl)amino)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-((Thiazol-5-ylmethyl)amino)propan-1-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-6(4-10)9-3-7-2-8-5-11-7/h2,5-6,9-10H,3-4H2,1H3 |
InChI Key |
MAIPOWKYXJDUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


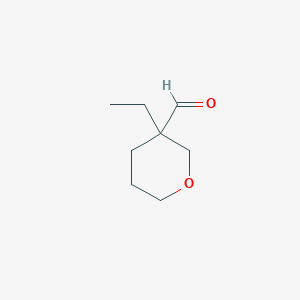
amine](/img/structure/B13287494.png)
![2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one](/img/structure/B13287500.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B13287515.png)
![{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine](/img/structure/B13287520.png)
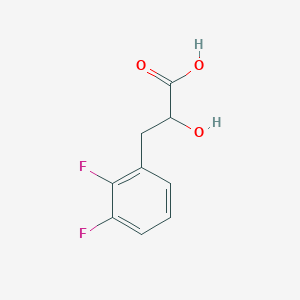
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
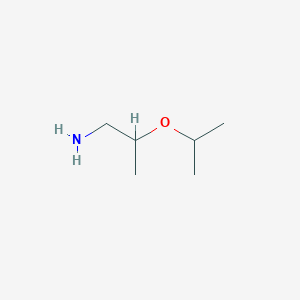
![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)
